![molecular formula C6H9BO3S B1462944 [5-(メトキシメチル)-2-チエニル]ボロン酸 CAS No. 2096337-65-2](/img/structure/B1462944.png)

[5-(メトキシメチル)-2-チエニル]ボロン酸

説明

[5-(Methoxymethyl)-2-thienyl]boronic acid is a useful research compound. Its molecular formula is C6H9BO3S and its molecular weight is 172.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality [5-(Methoxymethyl)-2-thienyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Methoxymethyl)-2-thienyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

[5-(メトキシメチル)-2-チエニル]ボロン酸を含むボロン酸は、有機合成において非常に貴重なビルディングブロックです . これらは、顕著な不斉水素化ホウ素化反応を含む、様々なホウ素化アプローチで使用されています .

鈴木-宮浦クロスカップリング反応

ボロン酸の最も重要な用途の1つは、鈴木-宮浦カップリングです . これは、炭素-炭素結合の形成を可能にするパラジウム触媒クロスカップリング反応の一種です .

プロト脱ホウ素化

[5-(メトキシメチル)-2-チエニル]ボロン酸が属するピナコールボロン酸エステルのプロト脱ホウ素化は、有機合成において重要なプロセスです . このプロセスは十分に開発されていませんが、ラジカルアプローチを使用して触媒できることが報告されています .

アルケンのアンチマルコフニコフ型ヒドロメチル化

マテソン-CH2-ホモロゲーションと組み合わせると、アルキルボロン酸エステルのプロト脱ホウ素化により、形式的なアンチマルコフニコフ型アルケンヒドロメチル化が実現します . これは価値がありますが、比較的知られていない変換です .

複雑な分子の合成

プロト脱ホウ素化プロセスは、d-®-コニセインやインドリジジン209Bなどの複雑な分子の形式的全合成に使用されてきました .

直接アリール化

作用機序

Target of Action

The primary target of [5-(Methoxymethyl)-2-thienyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, [5-(Methoxymethyl)-2-thienyl]boronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which [5-(Methoxymethyl)-2-thienyl]boronic acid participates, leads to the formation of new carbon–carbon bonds . This reaction is part of a broader array of transformations that organoboron compounds can undergo, providing access to a wide variety of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of [5-(Methoxymethyl)-2-thienyl]boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

特性

IUPAC Name |

[5-(methoxymethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3,8-9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURNSMMUACWAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

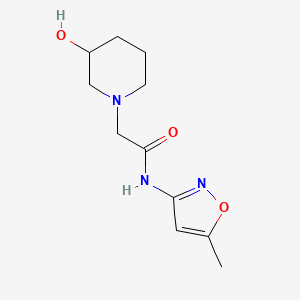

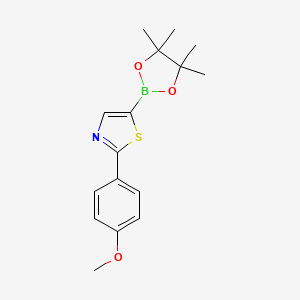

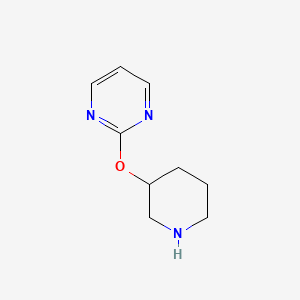

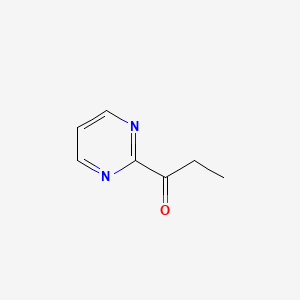

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)

![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)

![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)